![molecular formula C25H26O2 B118795 (13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one CAS No. 138743-03-0](/img/structure/B118795.png)
(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one
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Overview
Description
Synthesis Analysis
The synthesis of phenanthrene derivatives often involves complex organic chemistry reactions. For instance, one common method for synthesizing phenanthrene derivatives is through the cyclization of stilbene or bibenzyl .
Chemical Reactions Analysis
Phenanthrene and its derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction reactions .
Scientific Research Applications
Pharmaceutical Synthesis
3-O-Benzyl 15,16-Dehydro Estrone is primarily used as an intermediate in the synthesis of estratrienes . These estratrienes are crucial in the development of various pharmaceuticals, particularly in the formulation of drugs that target estrogen receptors for conditions like breast cancer and osteoporosis.
Mechanism of Action
Target of Action
It is an intermediate in the preparation of estratrienes , which are a class of compounds that interact with estrogen receptors .
Mode of Action
Estrogens enter the cells of responsive tissues (eg, female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .
Biochemical Pathways
Estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary .
Result of Action
Given its structural similarity to estrone, it may have similar effects, such as the regulation of gene expression and the modulation of cellular proliferation and differentiation in target tissues .
Safety and Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-23H,7,9,13-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOCQXHOSBJACO-AHCIIZGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568155 |
Source
|
Record name | 3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138743-03-0 |
Source
|
Record name | 3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)estra-1,3,5(10),15-tetraen-17 one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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